molecular formula C14H17N3O3 B090144 L-Alanyl-L-tryptophan CAS No. 16305-75-2

L-Alanyl-L-tryptophan

Cat. No. B090144
CAS RN: 16305-75-2
M. Wt: 275.3 g/mol
InChI Key: WUGMRIBZSVSJNP-UFBFGSQYSA-N
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Description

L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids alanine and tryptophan. This dipeptide is not directly discussed in the provided papers, but its components, particularly tryptophan, are extensively studied due to their importance in biological processes and their interesting chemical properties.

Synthesis Analysis

The synthesis of tryptophan-containing compounds and analogs is a topic of interest in several studies. For instance, the synthesis of β-(1-azulenyl)-L-alanine, an unnatural amino acid with different fluorescence properties, was achieved through Negishi coupling, which is a powerful tool for synthesizing unnatural tryptophan analogs . Additionally, multi-enzymatic syntheses of L-[β-11C]tryptophan from racemic [3-11C]alanine have been reported, demonstrating the potential for creating labeled tryptophan for human studies .

Molecular Structure Analysis

The molecular structure of tryptophan has been characterized in various studies. The conformational structures of tryptophan in the gas phase were assigned by combining ultraviolet hole-burning and infrared ion dip spectroscopy with ab initio calculations . The crystal structure of a tryptophan indole-lyase complexed with oxindolyl-L-alanine provided insights into the enzyme's interaction with tryptophan and its analogs . Furthermore, the crystal and molecular structure of a diorganotin(IV) dipeptide complex containing tryptophan was determined by X-ray crystallography, revealing a five-coordinated trigonal-bipyramidal environment around the tin atom .

Chemical Reactions Analysis

Tryptophan and its analogs participate in various chemical reactions. Tryptophan synthase and tryptophanase interact with tryptophan analogs, such as oxindolyl-L-alanine and 2,3-dihydro-L-tryptophan, which are potent competitive inhibitors of these enzymes . These interactions support the proposal of an indolenine tautomer of L-tryptophan as an intermediate in reactions catalyzed by both enzymes . The degradation of tryptophan under hydrolytic conditions leads to the formation of beta-3-oxindolylalanine as the main product, which is an important intermediate in tryptophan degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tryptophan and its analogs are influenced by their molecular structures. The conformational analysis of tryptophan revealed a folded alanyl side chain stabilized by a series of hydrogen-bonded interactions, which affect its dipole-dipole interactions and electronic states . The crystal structure studies of tryptophan-containing complexes provide insights into the hydrogen-bond network and the dynamics of these molecules . The interaction of tryptophan analogs with enzymes and the formation of intermediates highlight the chemical reactivity and the role of tryptophan in metabolic pathways .

Scientific Research Applications

  • Vibrational Spectroscopy for Studying Protein and DNA Structures : L-Alanyl-L-tryptophan has been used in vibrational absorption, vibrational circular dichroism, Raman scattering, Raman optical activity, and surface-enhanced Raman spectroscopy to study protein and DNA structures, hydration, and the binding of ligands, drugs, pesticides, or herbicides. Theoretical and experimental approaches have combined to understand the structure, function, and electronic properties of molecules like L-Alanyl-L-tryptophan and related systems in various environments. This study illustrates the expanding application of these spectroscopies in biophysical and environmental assays (Jalkanen et al., 2006).

  • Synthesis of Amino Acyladenylates : The paper details the synthesis of amino acid adenylates, crucial for understanding and manipulating protein synthesis. L-Alanyl-L-tryptophan might be related to the broader context of amino acid adenylate synthesis, which is foundational in protein synthesis and various metabolic processes (Berg, 1958).

  • L-Tryptophan 2′,3′-Oxidase from Chromobacterium violaceum : This enzyme catalyzes the formation of a double bond between the C and C carbons of various tryptophan derivatives, including structures similar to L-Alanyl-L-tryptophan. The study provided kinetic parameters for a series of tryptophan analogues, contributing to understanding substrate binding and the enzymatic synthesis of α,β-dehydrotryptophanyl peptides from 5 to 24 residues (Genet et al., 1995).

  • Alanyl Glycoconjugate as a Selective Receptor for Free and Protein-Bound Tryptophan : This paper studied the interactions between an alanyl-derived chiral receptor and tryptophan (Trp), revealing the ability to decrease the intrinsic emission intensity of Trp via a static quenching mechanism. Although it does not study L-Alanyl-L-tryptophan directly, the research illustrates the biochemical interaction potential of alanyl and tryptophan residues in biologically relevant contexts (Soni & Sah, 2013).

  • Site-Specific Solvation Determined by Intermolecular Nuclear Overhauser Effect : The study includes L-Alanyl-L-tryptophan among the compounds for which solvation has been determined by intermolecular NOE measurements. The research contributes to a deeper understanding of specific solute-solvent interactions and solvation phenomena, which are critical in numerous biochemical and pharmaceutical applications (Angulo et al., 2003).

Safety And Hazards

The product has been shown to be non‐irritant to skin and eyes, and non‐toxic by inhalation but should be considered as a potential dermal sensitizer . The amino acid L‐tryptophan itself does not pose any risk for the environment .

Future Directions

A metabolically engineered strain for AQ production was successfully developed via inactivation of peptidases, screening of BacD, introduction of glutamine synthesis module, and balancing the glutamine and AQ synthesis modules to improve the yield of AQ . This work provides a microbial cell factory for efficient production of AQ with industrial potential .

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGMRIBZSVSJNP-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314661
Record name L-Alanyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Alanyl-L-tryptophan

CAS RN

16305-75-2
Record name L-Alanyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16305-75-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Alanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230 °C
Record name Alanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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